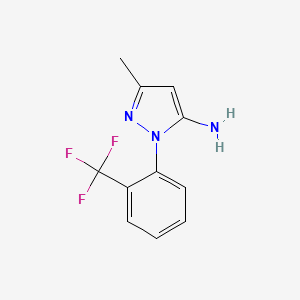

3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine

Descripción

Propiedades

IUPAC Name |

5-methyl-2-[2-(trifluoromethyl)phenyl]pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3N3/c1-7-6-10(15)17(16-7)9-5-3-2-4-8(9)11(12,13)14/h2-6H,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRGSUGOZPLVAIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)C2=CC=CC=C2C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380238-10-8 | |

| Record name | 3-METHYL-1-[2-(TRIFLUOROMETHYL)PHENYL]-1H-PYRAZOL-5-AMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine typically involves the condensation of 2-acetyl-1,3-indanedione with 4-trifluoromethylphenylhydrazine under acid-catalyzed conditions . The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The reaction conditions often include the use of ethanol as a solvent and heating under reflux .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The primary amine group exhibits nucleophilic behavior, enabling reactions with electrophiles. A notable example involves its interaction with carbonyl diimidazole (CDI) and aromatic amines:

| Reagents/Conditions | Product Formed | Yield | Reference |

|---|---|---|---|

| CDI, 5-methoxypyridin-2-amine in CH₃CN (80°C, 16 hr) | Urea derivative (C₁₇H₁₅FN₅O) | 91% |

This reaction proceeds via imidazole-mediated activation of the amine, followed by nucleophilic attack on the pyridinyl amine. The product’s structure was confirmed by ¹H NMR and mass spectrometry .

Reductive Amination

The amine participates in reductive amination with aldehydes under solvent-free conditions:

| Reagents/Conditions | Product Formed | Yield | Reference |

|---|---|---|---|

| p-Methoxybenzaldehyde, NaBH₄ (MeOH, rt) | N-(4-Methoxybenzyl) derivative | 91% |

Key steps:

- Condensation with aldehyde to form an imine intermediate.

- In situ reduction using NaBH₄ yields the secondary amine.

This method avoids isolating the imine, streamlining synthesis .

Condensation and Multicomponent Reactions

The compound reacts in multicomponent systems to form complex heterocycles:

| Reagents/Conditions | Product Formed | Yield | Reference |

|---|---|---|---|

| β-Diketone, isatin, PTSA in H₂O/EtOH (80°C, 6–12 hr) | Fused pyrazolo-pyridone system | 52% |

Mechanistic studies suggest acid-catalyzed imine formation followed by cyclization. The reaction tolerates varied β-diketones, enabling structural diversification .

Acid-Catalyzed Cyclization (Analog-Specific)

While direct data for this compound is limited, structurally related 4-(trifluoromethyl)pyrazoles undergo cyclization with indanediones under acid catalysis :

| Reagents/Conditions | Product Formed | Yield | Reference |

|---|---|---|---|

| 1,3-Indanedione, HCl (reflux) | Tricyclic indenopyrazole derivative | 70% |

This highlights the pyrazole ring’s capacity for annulation reactions, suggesting analogous pathways for the target compound.

Stability Under Oxidative/Reductive Conditions

Limited direct data exist, but the trifluoromethyl group enhances stability against oxidation. Pyrazole analogs resist decomposition under standard oxidative conditions (e.g., H₂O₂, KMnO₄) . Reductive agents like NaBH₄ selectively target imine intermediates without affecting the pyrazole core .

Comparative Reactivity Table

| Reaction Type | Key Functional Group Involved | Typical Reagents | Product Stability |

|---|---|---|---|

| Nucleophilic Substitution | -NH₂ | CDI, acyl chlorides | High |

| Reductive Amination | -NH₂ | Aldehydes, NaBH₄ | Moderate |

| Multicomponent Condensation | -NH₂ + pyrazole ring | Carbonyl compounds, acids | High |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine exhibit potential anticancer properties. Pyrazole derivatives have been studied for their ability to inhibit specific kinases involved in cancer progression. For instance, studies suggest that modifications of the pyrazole core can lead to enhanced potency against various cancer cell lines .

Anti-inflammatory Effects

In addition to anticancer applications, this compound may also possess anti-inflammatory properties. Pyrazole derivatives have been shown to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation and pain pathways. This suggests a potential application in developing non-steroidal anti-inflammatory drugs (NSAIDs) .

Agrochemical Applications

Pesticide Development

The trifluoromethyl group in the compound enhances its lipophilicity and biological activity, making it a candidate for agrochemical applications. Research has explored the synthesis of pyrazole derivatives as herbicides and insecticides. The introduction of the trifluoromethyl group has been linked to improved efficacy against pests while minimizing environmental impact .

Materials Science

Polymer Chemistry

In materials science, this compound can be utilized as a building block for synthesizing advanced polymers. Its unique structure allows for the incorporation into polymer matrices that exhibit enhanced thermal stability and mechanical properties. This application is particularly relevant in the development of high-performance materials used in electronics and aerospace industries .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that a series of pyrazole derivatives, including those similar to this compound, showed significant cytotoxic activity against breast cancer cell lines. The mechanism was attributed to the inhibition of specific signaling pathways involved in cell proliferation .

Case Study 2: Agrochemical Innovation

Another research effort focused on developing new herbicides based on pyrazole structures. The study found that introducing trifluoromethyl groups significantly improved herbicidal activity against common weeds while reducing toxicity to non-target species .

Mecanismo De Acción

The mechanism of action of 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, leading to its biological effects. The compound can inhibit or activate various pathways, depending on its application .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound is compared to structurally related pyrazole-3-amine derivatives, focusing on substituent variations and their implications (Table 1).

Table 1: Structural and Functional Comparison of Analogous Pyrazole-3-amine Derivatives

Key Observations

Trifluoromethyl Group Impact: The 2-(trifluoromethyl)phenyl group in the target compound enhances lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., 1131-18-6) .

Positional Isomerism :

- Moving the CF₃ group from position 2 to 3 on the phenyl ring (e.g., 1226291-40-2) introduces steric hindrance differences, which may affect molecular recognition in biological systems .

Synthetic Accessibility :

- Derivatives lacking CF₃ or methyl groups (e.g., 209224-91-9) are simpler to synthesize but may lack target selectivity due to reduced structural complexity .

Biological Relevance :

- Pyrazole-3-amine cores are prevalent in inhibitors (e.g., botulinum neurotoxin inhibitors in ), suggesting the target compound’s amine group is critical for hydrogen bonding in active sites .

Research Findings and Data Limitations

- Commercial Availability : The compound is marketed by CymitQuimica in milligram to gram quantities, indicating its utility in early-stage research .

- Patents : Trifluoromethyl-substituted pyrazoles appear in patents for bioactive molecules (e.g., imidazole and benzimidazole derivatives in ), highlighting industrial interest in this chemical space .

Actividad Biológica

3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine, with the CAS number 380238-10-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications, drawing on diverse research findings.

Synthesis

The synthesis of this compound involves several steps, often starting from 2-(trifluoromethyl)phenylhydrazine and 3-aminocrotonic nitrile. The reaction conditions typically include stirring in hydrochloric acid followed by extraction and purification via HPLC .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Compounds in this class have shown efficacy against various cancer cell lines:

| Cancer Type | Cell Line | IC50 (µM) |

|---|---|---|

| Breast Cancer | MDA-MB-231 | 0.08 - 12.07 |

| Liver Cancer | HepG2 | Not specified |

| Colorectal Cancer | Various | Low micromolar |

These compounds inhibit cell proliferation and induce apoptosis through mechanisms such as tubulin polymerization inhibition and cell cycle arrest in the G2/M phase .

Anti-inflammatory Effects

In addition to anticancer activity, pyrazole derivatives have demonstrated anti-inflammatory properties. For instance, certain derivatives have been shown to inhibit TNF-alpha release in LPS-stimulated macrophages, indicating their potential use in treating inflammatory diseases .

Case Studies

- Study on Anti-inflammatory Activity : A study investigated the effects of a related pyrazole compound on LPS-induced TNF-alpha release in mice. The results indicated a significant reduction in TNF-alpha levels, suggesting that these compounds could be useful in managing autoimmune conditions .

- Antitumor Efficacy : A series of pyrazole derivatives were tested against a panel of tumor cell lines, revealing that those with trifluoromethyl substitutions exhibited enhanced antiproliferative activity compared to their non-substituted counterparts .

Molecular Modeling Studies

Molecular docking studies have been employed to understand the binding interactions of this compound with target proteins involved in cancer progression and inflammation. These studies suggest that the compound can effectively bind to the colchicine site on tubulin, which is crucial for its anticancer activity .

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine, and what experimental conditions optimize yield?

- Methodological Answer : The compound is typically synthesized via multi-step reactions involving cyclocondensation of hydrazine derivatives with β-diketones or β-ketoesters. Key steps include:

- Substituent introduction : The trifluoromethylphenyl group is introduced via nucleophilic aromatic substitution or palladium-catalyzed coupling .

- Pyrazole ring formation : Cyclization under reflux with solvents like ethanol or DMF, often catalyzed by acids (e.g., HCl) or bases (e.g., K₂CO₃) .

- Yield optimization : Reaction temperature (80–120°C), solvent polarity, and stoichiometric ratios (e.g., 1:1.2 molar ratio of hydrazine to ketone precursor) are critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

- Methodological Answer :

- NMR : Prioritize H and C NMR for confirming the pyrazole ring (δ 6.5–7.5 ppm for aromatic protons) and trifluoromethyl group (δ 120–125 ppm in F NMR). Coupling patterns distinguish substituent positions .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (CHFN, MW 241.2) and fragmentation patterns (e.g., loss of NH group) .

- IR : Amine N-H stretches (~3300 cm) and C-F vibrations (1100–1200 cm) validate functional groups .

Q. What structural analogs of this compound have been studied, and how do their substituents influence activity?

- Answer : Analogs with fluorinated phenyl or pyrazole modifications (e.g., 1-(4-Fluorophenyl)-3-methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine) show enhanced enzyme inhibition. Key findings:

- Electron-withdrawing groups (e.g., -CF) improve metabolic stability but may reduce solubility .

- Ortho-substituted phenyl rings increase steric hindrance, altering binding affinity in enzyme pockets .

- A comparative table of analogs is provided below:

| Compound Name | Molecular Formula | Notable Feature |

|---|---|---|

| 1-(3-Fluorophenyl)-3-methyl-1H-pyrazol-5-amine | CHFN | Higher lipophilicity |

| 5-Amino-3-methyl-1-p-tolylpyrazole | CHN | Improved solubility in polar solvents |

Advanced Research Questions

Q. How can contradictions in NMR data for derivatives of this compound be resolved?

- Methodological Answer : Discrepancies arise from dynamic processes (e.g., tautomerism) or paramagnetic impurities. Strategies include:

- Variable-temperature NMR : Identifies tautomeric equilibria (e.g., pyrazole ring proton shifts at low temperatures) .

- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating H-C couplings .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts to validate experimental data .

Q. What challenges arise in crystallographic studies of this compound, and how can SHELX software address them?

- Answer : Challenges include low crystal quality and twinning due to flexible substituents. SHELX workflows:

- Data collection : High-resolution X-ray data (≤1.0 Å) reduces noise .

- Twin refinement : SHELXL’s TWIN/BASF commands model twinned datasets .

- Hydrogen placement : SHELXPRO automates H-atom positioning in electron density maps .

Q. What methodologies are used to analyze this compound’s interactions with biological targets (e.g., enzymes)?

- Answer :

- In vitro assays : Fluorescence polarization or SPR measure binding kinetics (K values) .

- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding poses in enzyme active sites (e.g., kinases) .

- Mutagenesis studies : Identify critical residues (e.g., His286 in CYP450) affecting binding .

Q. How do solvent and pH conditions impact the stability of this compound during long-term storage?

- Answer :

- Degradation pathways : Hydrolysis of the amine group in acidic conditions (pH <4) or oxidation in polar aprotic solvents (e.g., DMSO) .

- Optimal storage : Amber vials at -20°C in anhydrous DMF or ethanol (pH 6–8) minimize decomposition .

Data Contradiction Analysis

Q. Conflicting reports exist on this compound’s solubility. How should researchers reconcile these discrepancies?

- Answer : Solubility varies with crystallinity (amorphous vs. crystalline forms) and counterion choice (e.g., hydrochloride salts vs. free base). Methods:

- Powder XRD : Differentiates polymorphs .

- Hansen solubility parameters : Predict solubility in solvent blends (e.g., DCM:MeOH ratios) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.